(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
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Overview
Description
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a chemical compound characterized by its imidazolidinone core structure, which is substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid typically involves the reaction of phenyl isocyanate with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-2,5-dioxo-1-phenyl-imidazolidin-4-yl)-phosphonic acid dimethyl ester: Similar structure but with a phosphonic acid ester group.
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions and reactivity that differ from its analogs.
Properties
IUPAC Name |
2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSTEXIMAEZDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978559 |
Source
|
Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62848-47-9 |
Source
|
Record name | 4-Imidazolidineacetic acid, 2,5-dioxo-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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